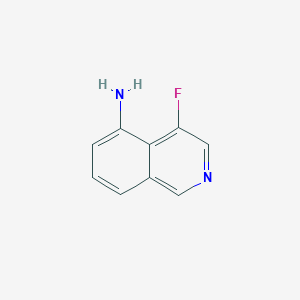

4-Fluoroisoquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUBMVBAMAKLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Profile & Physicochemical Properties

An In-depth Technical Guide to 4-Fluoroisoquinolin-5-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No: 928664-14-6), a critical heterocyclic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its pivotal role in the development of targeted therapeutics, with a special focus on Rho-kinase (ROCK) inhibitors.

This compound is a fluorinated aromatic amine built on an isoquinoline scaffold. The strategic placement of a fluorine atom at the 4-position and an amine group at the 5-position makes it a highly valuable and versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the isoquinoline ring system and modulate the pKa of the amine group, which can be leveraged to fine-tune drug-target interactions and improve pharmacokinetic profiles.

While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably inferred from supplier specifications and data on analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 928664-14-6 | [1][2][3][4] |

| Molecular Formula | C₉H₇FN₂ | [3][4] |

| Molecular Weight | 162.17 g/mol | [3][4] |

| Appearance | Light brown to brown solid (typical) | Supplier Data |

| Purity | ≥95% (typical) | [3] |

| Storage Conditions | Store at room temperature under an inert atmosphere, protected from light. | [4] |

| Solubility | Soluble in organic solvents like DMSO and methanol. Low solubility in water is expected, similar to its non-fluorinated analog, isoquinolin-5-amine.[5] | N/A |

| Melting Point | Not publicly available. The non-fluorinated parent compound, isoquinolin-5-amine, has a melting point of 128 °C.[5] | N/A |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The most commonly cited route begins with 4-fluoroisoquinoline as the starting material.[6]

Synthetic Workflow Diagram

The overall synthetic pathway can be visualized as a two-step process following the preparation of the starting material.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted representation based on established patent literature.[6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 4-Fluoroisoquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 4-fluoroisoquinoline (1.0 eq.) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Once the starting material is fully dissolved, add potassium nitrate (KNO₃, ~1.1 eq.) portion-wise, maintaining the low temperature. The causality for this low-temperature addition is to control the exothermic reaction and prevent over-nitration or the formation of unwanted side products.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 4-fluoro-5-nitroisoquinoline. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to this compound

-

Reaction Setup: Suspend the crude 4-fluoro-5-nitroisoquinoline (1.0 eq.) in concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) portion-wise. This is an exothermic reaction, and the addition should be controlled to maintain a manageable temperature. Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines under acidic conditions.

-

Reaction Completion: Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC analysis indicates the complete disappearance of the nitro compound.

-

Workup and Neutralization: Cool the reaction mixture and neutralize it by the slow addition of a concentrated aqueous base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (~9-10). This step is critical to deprotonate the amine and precipitate the tin salts.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 3: Purification

-

Chromatography: The crude this compound is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product, separating it from baseline impurities and any positional isomers that may have formed.[6]

Analytical Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the isoquinoline core are expected in the δ 7.0-8.5 ppm range. - The presence of fluorine will cause through-space or through-bond coupling (J-coupling) to adjacent protons, leading to complex splitting patterns. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons will appear in the δ 110-155 ppm range. - Carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling, appearing as doublets with large coupling constants. |

| ¹⁹F NMR | - A single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. |

| Mass Spec (MS) | - Expected [M+H]⁺ ion at m/z ≈ 163.07. |

A key feature in the ¹H NMR spectrum would be the observable weak coupling between the amine protons (N-H) and the adjacent fluorine (¹⁹F), a phenomenon noted in structurally related sulfonamides.[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its conversion to other key building blocks, most notably 4-fluoroisoquinoline-5-sulfonyl chloride , which is a cornerstone for the synthesis of Rho-kinase (ROCK) inhibitors.[8]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] The introduction of a fluorine atom enhances potency and selectivity for certain targets by altering lipophilicity and forming favorable interactions (e.g., hydrogen bonds) in the target's binding pocket.[8]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton.[10] Its dysregulation is implicated in diseases such as glaucoma, hypertension, and cancer metastasis.[11][12] ROCK inhibitors function by blocking the kinase activity of ROCK, leading to downstream effects like smooth muscle relaxation.

Pathway Overview:

-

Activation: The small GTPase RhoA is activated by extracellular signals, transitioning from a GDP-bound (inactive) to a GTP-bound (active) state.

-

Effector Binding: Activated RhoA-GTP binds to and activates its downstream effector, ROCK (which has two isoforms, ROCK1 and ROCK2).[11][]

-

Phosphorylation Cascade: Activated ROCK phosphorylates multiple substrates:

-

Cellular Effect: The inhibition of MLCP and the direct phosphorylation of Myosin Light Chain (MLC) lead to increased MLC phosphorylation. This, combined with the stabilization of actin filaments (due to cofilin inactivation), results in increased actin-myosin contractility, stress fiber formation, and cell migration.[12][14]

Mechanism of Inhibition

Isoquinoline-based inhibitors derived from this compound are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.

Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.

Safety and Handling

As a laboratory chemical, this compound should be handled with care. A specific, detailed Safety Data Sheet (SDS) should always be consulted before use.[1][2]

Table 3: General Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Personal Protection | Wear appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[4][15] |

| First Aid (General) | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15] - Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15] - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound stands out as a strategically designed chemical intermediate with significant applications in modern drug discovery. Its synthesis, while requiring precise control, yields a versatile scaffold that serves as a gateway to potent and selective kinase inhibitors. The insights into its role in the development of ROCK inhibitors highlight its importance in addressing a range of therapeutic needs, from cardiovascular disease to oncology. For researchers in the field, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Riento, K., & Ridley, A. J. (2003). ROCKS: a family of Rho-associated kinases. Nature Reviews Molecular Cell Biology, 4(6), 446-456. Available at: [Link]

-

Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link][11]

-

Shimokawa, H., & Takeshita, A. (2005). Rho-kinase is an important therapeutic target in cardiovascular medicine. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(9), 1767-1775. Available at: [Link]

-

Wikipedia contributors. (2023, December 12). Rho-associated protein kinase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][14]

-

Combi-Blocks. (n.d.). Safety Data Sheet: this compound. Catalog number: QM-0325. Retrieved from supplier documentation.[1]

-

BLD Pharmatech. (n.d.). Safety Data Sheet: this compound. CAS No: 928664-14-6. Retrieved from supplier documentation.[2]

-

Aikawa, H., et al. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. U.S. Patent No. 7,872,136 B2. Washington, DC: U.S. Patent and Trademark Office. Available at: [6][11]

-

MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

-

Ohba, S., Gomi, N., Ohgiya, T., & Shibuya, K. (2012). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Acta Crystallographica Section C, 68(Pt 10), o427–o430. Available at: [Link][3][7]

-

Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from supplier documentation.

-

Fisher Scientific. (2024, April 1). Safety Data Sheet. Retrieved from supplier documentation.[15]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. Retrieved from [Link].[5]

-

Zhang, H., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. Available at: [Link][9]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 928664-14-6|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 7. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoroisoquinolin-5-amine: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinolin-5-amine is a fluorinated heterocyclic compound belonging to the isoquinoline family. The introduction of a fluorine atom onto the isoquinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and an exploration of the potential biological activities of this compound, drawing upon data from closely related analogs where direct experimental values are not available.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₇FN₂ | |

| Molecular Weight | 162.17 g/mol | |

| CAS Number | 928664-14-6 | |

| Appearance | Bright yellow solid (estimated) |

Estimated Physicochemical Parameters

| Property | Estimated Value (based on 5-Aminoisoquinoline) | Source |

| Melting Point | 125-128 °C | , |

| Boiling Point | 312.78 °C (estimate) | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | |

| pKa | 5.67 ± 0.13 (Predicted) |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus.[1]

-

Mortar and pestle.

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point (based on the estimate from 5-aminoisoquinoline).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Determination

Solubility is a crucial parameter for drug formulation and biological testing. The following protocol outlines a method for determining the solubility in various organic solvents.[4][5][6][7]

Apparatus:

-

Vials with screw caps.

-

Analytical balance.

-

Magnetic stirrer and stir bars.

-

Temperature-controlled water bath or incubator.

-

Spectrophotometer or HPLC.

Procedure:

-

Add a known excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., methanol, ethyl acetate, chloroform).

-

Seal the vial and place it in a temperature-controlled environment (e.g., 25°C).

-

Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed as mg/mL or mol/L.

pKa Determination

The pKa value provides insight into the ionization state of the molecule at different pH values, which is critical for understanding its behavior in biological systems.[8][9]

Apparatus:

-

pH meter with a calibrated electrode.

-

Burette.

-

Beaker.

-

Magnetic stirrer and stir bar.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the amine is protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable isoquinoline precursor. A plausible synthetic route involves the Sandmeyer reaction, a well-established method for converting aromatic amines to various functional groups.[10] The following is a detailed, step-by-step protocol based on analogous transformations.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Nitration of 4-Fluoroisoquinoline

Rationale: The first step involves the introduction of a nitro group at the 5-position of the isoquinoline ring. The directing effects of the fluorine atom and the ring nitrogen will favor substitution at this position.

Materials:

-

4-Fluoroisoquinoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 4-Fluoroisoquinoline to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-Fluoroisoquinoline, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-Fluoro-5-nitroisoquinoline.

Step 2: Reduction of 4-Fluoro-5-nitroisoquinoline

Rationale: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with iron in acidic medium or catalytic hydrogenation being common methods.

Materials:

-

4-Fluoro-5-nitroisoquinoline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Reflux condenser

-

Heating mantle

Procedure (Method A: Iron and Acid):

-

In a round-bottom flask, suspend 4-Fluoro-5-nitroisoquinoline in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Procedure (Method B: Catalytic Hydrogenation):

-

Dissolve 4-Fluoro-5-nitroisoquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 30-50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain this compound.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The coupling patterns and chemical shifts will be influenced by the positions of the fluorine and amine groups. For example, the protons on the pyridine ring will likely appear at a lower field compared to those on the benzene ring. The amine protons will appear as a broad singlet.

-

¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H stretching: Primary amines typically show two characteristic bands in the region of 3300-3500 cm⁻¹.

-

C-N stretching: Aromatic amines exhibit a C-N stretching vibration in the range of 1250-1335 cm⁻¹.

-

Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 162.17).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinolines and isoquinolines involve the loss of HCN or C₂H₂.

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited, the isoquinoline scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of pharmacological activities.[11] The introduction of a fluorine atom can further enhance these properties.

Anticancer and Antibacterial Potential: Topoisomerase II Inhibition

A significant body of research exists for the structurally related fluoroquinolone class of compounds, which are known for their antibacterial and have shown promise as anticancer agents.[12] The primary mechanism of action for many fluoroquinolones is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[12][13]

Figure 2: Hypothesized mechanism of action via Topoisomerase II inhibition.

By binding to the topoisomerase II-DNA complex, these compounds stabilize the cleavage complex, preventing the re-ligation of the DNA strands.[14][15][16] This leads to the accumulation of DNA double-strand breaks, which in turn triggers programmed cell death (apoptosis). This mechanism is the basis for the cytotoxic effects of many anticancer drugs. Given its structural similarity to fluoroquinolones, it is plausible that this compound could exhibit similar topoisomerase II inhibitory activity, making it a candidate for further investigation as an anticancer or antibacterial agent.

Other Potential Applications

Derivatives of 8-aminoquinoline are known antimalarial drugs, suggesting that this compound could be explored for its antiprotozoal activity.[17][18] Furthermore, isoquinoline derivatives are being investigated for their potential in treating neurological disorders.[10] The unique electronic properties conferred by the fluorine atom could lead to novel interactions with biological targets, opening up new avenues for drug discovery.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and estimated physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities based on structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and other fluorinated isoquinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this compound.

References

-

5-Aminoisoquinoline. ChemBK. [Link]

-

Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation. PubMed. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

-

Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. PubMed. [Link]

-

Why do fluoroquinolones inhibit topoisomerase-II in gram -ve and topoisomersase-IV in gram +ve bacteria? Microbiology - Quora. [Link]

-

Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation. Toxicological Sciences | Oxford Academic. [Link]

-

5-Aminoisoquinoline. PubChem. [Link]

-

Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Detailed procedure for calculating pKa. DOI. [Link]

-

CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. PubMed. [Link]

-

8-Aminoquinoline. PubChem. [Link]

-

Simple Method for the Estimation of pKa of Amines. Semantic Scholar. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Melting point determination. University of Calgary. [Link]

-

8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town. [Link]

-

4-Aminoquinoline. PubChem. [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

Determination of Melting Point. Wired Chemist. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Sci-Hub. Sci-Hub. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes. New Journal of Chemistry (RSC Publishing). [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. [Link]

-

CHAPTER 2: Tactics to Improve Solubility Available. RSC Publishing. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Three derivatives of 4-fluoro-5-sulfonylisoquinoline. PubMed. [Link]

-

4-Fluoro-5-isoquinolinesulfonic acid. PubChem. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

8-Fluoroisoquinolin-5-amine. MySkinRecipes. [Link]

Sources

- 1. Determination of Melting Point [wiredchemist.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. books.rsc.org [books.rsc.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiology1.quora.com [microbiology1.quora.com]

- 14. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoroisoquinolin-5-amine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoroisoquinolin-5-amine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its molecular structure, explore a plausible synthetic pathway, and discuss its potential as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and neuroscience.

Core Molecular Attributes: Structure and Nomenclature

This compound is a substituted isoquinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The systematic IUPAC name for this compound is This compound .

The molecular structure is characterized by an isoquinoline core with a fluorine atom substituted at the 4-position and an amine group at the 5-position. This specific arrangement of functional groups imparts distinct electronic properties and steric considerations that are crucial for its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 928664-14-6 | [1] |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.17 g/mol | [1] |

| InChI Key | WSUBMVBAMAKLFM-UHFFFAOYSA-N | [1] |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis Pathway: A Plausible Approach

A likely synthetic route to this compound, based on established chemical transformations of the isoquinoline scaffold, involves a multi-step process commencing with 4-fluoroisoquinoline. This pathway leverages a nitration reaction followed by a reduction of the nitro group to the desired amine.

A detailed, step-by-step protocol for the synthesis of the precursor, 4-fluoroisoquinoline, has been described in the patent literature. It involves the bromination of isoquinoline, followed by ammonolysis to yield 4-aminoisoquinoline. The fluorine atom is then introduced via a Balz-Schiemann type reaction, which involves diazotization of the amino group with fluoroboric acid and sodium nitrite, followed by thermal decomposition of the resulting diazonium fluoroborate salt.[2]

The subsequent steps to arrive at this compound are outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Nitration of 4-Fluoroisoquinoline [3][4]

-

To a cooled solution of concentrated sulfuric acid, slowly add 4-fluoroisoquinoline while maintaining the temperature below 10 °C.

-

Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 4-fluoro-5-nitroisoquinoline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-Fluoro-5-nitroisoquinoline to this compound [3][4]

-

Suspend 4-fluoro-5-nitroisoquinoline in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent, such as stannous chloride dihydrate (in HCl) or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

-

If using SnCl₂, heat the reaction mixture at reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The fluorine atom at the 4-position will likely introduce coupling to the adjacent proton at the 3-position. The protons on the benzene ring will be influenced by the electron-donating amino group at the 5-position, leading to characteristic upfield shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons in the benzene ring will be influenced by the amino substituent.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline core will be observed in the 1500-1650 cm⁻¹ region. A C-F stretching vibration should also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.17 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyridine ring.

Potential Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise in two key therapeutic areas: oncology and central nervous system (CNS) disorders.

Kinase Inhibitors in Oncology

The isoquinoline core is a well-established pharmacophore in the design of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The introduction of a fluorine atom can enhance binding affinity and selectivity for the target kinase. The amino group at the 5-position provides a key site for further chemical modification to optimize the pharmacological properties of potential drug candidates. While specific IC50 values for this compound are not yet reported, numerous studies on related quinoline and isoquinoline derivatives demonstrate their potential as potent inhibitors of various kinases, including EGFR, Aurora kinases, and Haspin.[9][10]

Caption: General mechanism of isoquinoline-based kinase inhibitors.

Central Nervous System (CNS) Agents

Derivatives of isoquinoline and its reduced form, tetrahydroisoquinoline, have been extensively investigated for their activity on various CNS receptors, including dopamine and serotonin receptors.[11][12][13] The ability of small, relatively lipophilic molecules like this compound to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting CNS disorders. The amino and fluoro substituents can be strategically utilized to modulate the binding affinity and selectivity for specific receptor subtypes. While direct binding data for this compound on CNS targets is not available, the broader class of compounds shows significant potential.

Conclusion and Future Directions

This compound is a versatile chemical entity with a promising future in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical reactions. The true potential of this molecule lies in its utility as a scaffold for the generation of libraries of diverse derivatives. Future research should focus on the detailed biological evaluation of this compound and its analogs against a panel of kinases and CNS receptors to identify specific targets and elucidate structure-activity relationships. The development of more efficient and scalable synthetic routes will also be crucial for advancing this promising compound from a laboratory curiosity to a clinically relevant therapeutic agent.

References

-

Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(34), 6488-6491. [Link]

- Google Patents. (2011). Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (US7872136B2).

-

ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]

- Google Patents. (n.d.). Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof. (JP5066443B2).

-

Szántay, C., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(10), 1641. [Link]

- Pretsch, E., et al. (2000).

-

Darweesh, A. F., et al. (2021). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Journal of Medicinal Chemistry, 64(15), 11467-11484. [Link]

-

ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5533. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic investigation of free and coordinated 5-aminoquinoline: The IR, Raman and DFT studies. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

PubMed. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(10), 1641. [Link]

-

PubChem. (n.d.). 5-Aminoisoquinoline. [Link]

-

PubMed. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223. [Link]

-

PubMed. (2000). Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. Journal of Medicinal Chemistry, 43(9), 1878-1885. [Link]

-

National Center for Biotechnology Information. (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. Journal of Medicinal Chemistry, 66(5), 3315-3329. [Link]

-

PubMed. (1995). Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 273(2), 708-714. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 4-Fluoro-5-isoquinolinesulfonic acid. [Link]

-

National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). [Link]

Sources

- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Isoquinolines: A Technical Guide to Discovery and Evaluation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Naturally occurring in a vast array of plant alkaloids and also accessible through robust synthetic methodologies, this "privileged structure" forms the core of numerous clinically approved drugs and compounds under investigation.[2][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of substituted isoquinolines, offering field-proven insights into their mechanisms of action and practical, self-validating protocols for their evaluation. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, and as potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Historical Perspective and Natural Occurrence

The story of isoquinolines is deeply rooted in natural product chemistry. Morphine, the first isoquinoline alkaloid, was isolated from the opium poppy (Papaver somniferum) in the early 19th century, revolutionizing pain management.[5] Since then, over 2,500 isoquinoline alkaloids have been identified, primarily from plant families like Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[5][6] These natural products, including well-known compounds like berberine, papaverine, and tubocurarine, exhibit a remarkable range of physiological effects, from analgesic and antispasmodic to antimicrobial and muscle relaxant properties.[4][6][7]

Structural Diversity and Therapeutic Applications

The versatility of the isoquinoline core allows for substitutions at various positions, leading to a vast chemical diversity and a broad spectrum of pharmacological activities.[8][9] This structural adaptability is a key reason for its status as a privileged scaffold in drug design.[2][3] Clinically approved drugs incorporating the isoquinoline moiety are used to treat a wide array of conditions, including hypertension (e.g., Quinapril), infections, cancer, and central nervous system disorders.[2][3][7][10][11]

Major Biological Activities of Substituted Isoquinolines

The biological effects of isoquinoline derivatives are extensive. This section details the most significant and well-researched areas of activity, focusing on the underlying molecular mechanisms.

Anticancer Activity

The development of isoquinoline-based anticancer agents is a major focus of modern medicinal chemistry.[10] These compounds combat cancer through a variety of mechanisms, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[12][13][14]

2.1.1 Mechanisms of Action

-

Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[15][16][17] They can modulate the expression of key regulatory proteins, such as increasing the activity of pro-apoptotic caspases (caspase-3, -9) and disrupting the balance of the Bcl-2 family of proteins.[17]

-

Inhibition of Topoisomerases and Microtubule Polymerization: Some derivatives function by inhibiting topoisomerases, nuclear enzymes that manage DNA topology and are crucial for replication.[10][18] Others disrupt the dynamics of microtubule polymerization, a process essential for forming the mitotic spindle during cell division.[10]

-

Targeting Key Signaling Pathways: Substituted isoquinolines can selectively inhibit critical signaling cascades that are often dysregulated in cancer. A prime example is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7][10] Inhibition of this pathway is a key mechanism for several synthetic isoquinoline derivatives.[7]

-

Interaction with Nucleic Acids: Certain isoquinoline alkaloids, such as sanguinarine and chelerythrine, can directly bind to and intercalate with DNA.[15] This interaction can disrupt the DNA structure and interfere with essential processes like DNA replication and transcription, ultimately leading to cell death.[15]

Table 1: Representative Anticancer Isoquinoline Derivatives and their IC50 Values

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|---|

| Berberine | MCF-7 (Breast) | Apoptosis Induction, Cell Cycle Arrest | ~25 | [12] (Implied) |

| Sanguinarine | Various | DNA Intercalation, Apoptosis | Varies | [15] |

| Compound 1c¹ | A549 (Lung) | PI3K/Akt Pathway Inhibition | < 3.90 | [7] |

| Lamellarin N | Various | Protein Kinase Inhibition | nM range | [18] |

¹(Containing a 3,4-methylenedioxy moiety)

Antimicrobial, Antifungal, and Antiviral Activity

The isoquinoline scaffold is a fertile source of antimicrobial agents.[19] Natural alkaloids like berberine have been used in traditional medicine for their anti-inflammatory and antimicrobial effects.[16][17] Modern synthetic derivatives have shown potent, broad-spectrum activity against various pathogens, including drug-resistant strains.[20][21]

2.2.1 Mechanisms of Action

-

Antibacterial: Isoquinolines can disrupt bacterial cell wall synthesis, interfere with nucleic acid biosynthesis, and inhibit key bacterial enzymes.[21] Some compounds, like berberine, have been shown to inhibit the formation of the Z-ring, a critical component of bacterial cell division machinery.[22] Notably, certain alkynyl isoquinolines are effective against methicillin-resistant Staphylococcus aureus (MRSA) and can clear intracellular MRSA from macrophages.[21]

-

Antifungal: The antifungal activity of isoquinoline derivatives often involves disrupting the fungal cell membrane and inhibiting fungal growth.[20]

-

Antiviral: Several isoquinoline-based drugs are used clinically, such as the antiretroviral agent Saquinavir.[11] The mechanisms can vary widely, from inhibiting viral enzymes to blocking viral entry into host cells.[10]

2.2.2 Structure-Activity Relationships (SAR) SAR studies are crucial for optimizing antimicrobial potency. For instance, research has shown that for certain N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids, the presence of a quaternary nitrogen atom and a methylenedioxy group at the C-2 and C-3 positions is important for enhancing antibacterial and antifungal activity.[23]

Neuroprotective and CNS-related Activities

Isoquinoline alkaloids and their derivatives have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][24][25] Their neuroprotective effects are often multi-faceted, addressing several pathological features of these complex diseases.[25][26][27]

2.3.1 Mechanisms of Neuroprotection

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases.[24] Isoquinoline alkaloids can exert neuroprotective effects by suppressing inflammatory pathways (e.g., inhibiting NF-kB signaling) and reducing oxidative damage.[24]

-

Regulation of Autophagy: Autophagy is the cellular process for clearing damaged organelles and aggregated proteins. Its dysregulation is implicated in many neurodegenerative disorders. Certain isoquinolines can modulate autophagy, for example, by reactivating the PI3K/AKT/mTOR pathway, which helps reduce the accumulation of toxic protein aggregates.[24]

-

Modulation of Neurotransmitter Systems: These compounds can interact with key neurotransmitter systems, including dopaminergic and cholinergic pathways, which are central to the pathology of Parkinson's and Alzheimer's diseases, respectively.[26]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[28] The isoquinoline scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.[28]

2.4.1 Key Kinase Targets

-

Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Several isoquinoline derivatives have been developed as CDK inhibitors.[29]

-

Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in numerous cellular processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[18]

-

MAPK Pathway Kinases: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Isoquinolines can inhibit kinases within this pathway, providing another avenue for anticancer activity.[28]

Methodologies for Evaluating Biological Activity

A critical component of drug discovery is the use of robust and reproducible assays. This section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activities of novel isoquinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This is a foundational colorimetric assay to determine a compound's cytotoxic effect by measuring the metabolic activity of living cells.[30]

3.1.1 Principle of the Assay Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[30][31]

3.1.2 Detailed Step-by-Step Protocol

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for 'no cell' (media only) blanks.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Preparation: Prepare a stock solution of the isoquinoline derivative (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final test concentrations. Causality Note: The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the test wells) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[32]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).

Apoptosis and Cell Cycle Analysis

To understand if cytotoxicity is due to apoptosis and/or cell cycle arrest, flow cytometry-based assays are essential.

3.2.1 Experimental Workflow for Anticancer Evaluation

Caption: A typical experimental workflow for assessing the anti-cancer potential of a novel isoquinoline derivative.[32]

3.2.2 Protocol for Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat and Harvest: Treat cells with the isoquinoline derivative at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.

-

Wash: Wash the cells once with cold PBS.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours. Causality Note: Fixation is critical for allowing the DNA-binding dye to enter the cell and stain the nucleus.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalator) and RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.

-

Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a template for measuring how a compound inhibits the activity of a specific protein kinase.

-

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP consumed or ADP produced.

-

Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (a peptide or protein), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add the isoquinoline derivative at various concentrations. Include a 'no inhibitor' control for 100% kinase activity and a 'no enzyme' control for background signal.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and add the detection reagents according to the specific assay kit's instructions (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that quantifies remaining ATP).

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Key Signaling Pathway and Synthesis

Understanding how these compounds are made and how they interact with cellular machinery is fundamental to their development.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified diagram of PI3K/Akt/mTOR pathway inhibition by substituted isoquinolines.[7][10]

Classical Synthetic Routes

The construction of the isoquinoline core is well-established in organic chemistry. Several named reactions are routinely employed.

-

Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the isoquinoline.[4][33][34] This method is particularly effective when the phenyl ring contains electron-donating groups.[33]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4][34][35]

Future Perspectives and Drug Development

The isoquinoline scaffold continues to be a highly attractive starting point for drug discovery. Future efforts will likely focus on:

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[27] The structural versatility of isoquinolines makes them ideal candidates for this approach.

-

Greener Synthesis: Developing more environmentally sustainable and efficient synthetic methods is a key goal in modern chemistry to reduce waste and reliance on harsh reagents.[35]

-

Targeting Drug Resistance: Isoquinoline derivatives are being explored for their ability to overcome drug resistance mechanisms in cancer and infectious diseases.[10][21]

Conclusion

Substituted isoquinolines represent a vast and pharmacologically rich class of compounds with a proven track record in medicine and immense potential for future therapeutic development. Their diverse biological activities, spanning from anticancer to neuroprotective effects, are driven by a variety of well-defined molecular mechanisms. By leveraging the robust synthetic strategies and the detailed evaluative protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this privileged scaffold in the ongoing quest for novel and more effective therapies.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents - PubMed. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - ResearchGate. [Link]

-

Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed. [Link]

-

Isoquinoline alkaloids - Wikipedia. [Link]

-

Neuroprotective mechanism of isoquinoline alkaloids. - ResearchGate. [Link]

-

Antimicrobial activity of some isoquinoline alkaloids - PubMed. [Link]

-

Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [Link]

-

Isoquinoline derivatives and its medicinal activity. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF - ResearchGate. [Link]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. [Link]

-

Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest. [Link]

-

Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar. [Link]

-

Structures of isoquinolines with anti-Alzheimer effects. - ResearchGate. [Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship - Bentham Science Publisher. [Link]

-

Example of isoquinoline-based clinically approved drugs - ResearchGate. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

-

Isoquinoline - Wikipedia. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. [Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - NIH. [Link]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Isoquinoline - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]

- 14. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 19. Antimicrobial activity of some isoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]

- 20. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 34. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 35. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Therapeutic Potential of 4-Fluoroisoquinolin-5-amine: A Strategic Roadmap for Target Identification and Validation

An In-depth Technical Guide

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. 4-Fluoroisoquinolin-5-amine represents a novel, yet largely uncharacterized, derivative within this class. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position creates a unique electronic and steric profile, suggesting the potential for novel pharmacological activity. However, in the absence of established biological data, a systematic and multi-pronged approach is required to identify and validate its therapeutic targets.

This guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals to navigate the complex process of target deconvolution for a novel chemical entity like this compound. We will move beyond theoretical lists, focusing instead on the strategic integration of computational prediction, experimental screening, and rigorous biophysical validation to build a robust and defensible target dossier.

Part 1: Foundational Analysis and In Silico Target Prediction

The initial phase of any target identification campaign for a novel compound is to leverage its structure to generate testable hypotheses. This in silico approach is cost-effective and can significantly narrow the vast search space of the human proteome.

Structural and Physicochemical Characterization

Before computational analysis, it is crucial to understand the fundamental properties of this compound.

| Property | Value | Significance |

| Molecular Formula | C₉H₇FN₂ | Defines the elemental composition. |

| Molecular Weight | 162.17 g/mol | Influences bioavailability and cell permeability. |

| LogP (Predicted) | ~1.5-2.0 | Suggests good membrane permeability (Lipinski's Rule of 5). |

| Key Features | Isoquinoline Core, Aromatic Fluorine, Primary Amine | The isoquinoline core is a known pharmacophore. The fluorine can enhance binding affinity and metabolic stability. The amine group can act as a hydrogen bond donor or a basic center. |

Target Prediction via Structural Homology and Pharmacophore Mapping

The most immediate path to hypothesis generation is to identify known drugs or bioactive molecules that share structural similarity with our compound of interest. The underlying principle is that structurally similar molecules often share common biological targets.

Methodology: Similarity Ensemble Approach (SEA)

-

Query Input: The 2D structure of this compound is used as the query.

-

Database Screening: The query is compared against large chemical databases of annotated compounds (e.g., ChEMBL, PubChem) using Tanimoto similarity scores.

-

Target Set Enrichment: The algorithm identifies targets that are disproportionately associated with the structurally similar compounds found in the screen.

Potential Target Classes Based on the Isoquinoline Scaffold:

The isoquinoline core is present in a wide range of approved drugs, suggesting several potential target families for this compound:

-

Kinases: Many kinase inhibitors incorporate a hinged scaffold that can mimic the adenine region of ATP. The nitrogen atoms in the isoquinoline ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

G-Protein Coupled Receptors (GPCRs): The rigid, aromatic structure of the isoquinoline can fit into the transmembrane binding pockets of various GPCRs.

-

Phosphodiesterases (PDEs): Papaverine, an isoquinoline alkaloid, is a known non-selective PDE inhibitor. The planar isoquinoline ring can stack between key aromatic residues in the active site of PDEs.

-

Ion Channels: Certain isoquinoline derivatives have been shown to modulate the activity of ion channels.

Caption: Overall workflow for target identification and validation.

Part 2: Experimental Target Identification via Phenotypic Screening

While in silico methods generate hypotheses, experimental approaches are required to identify true biological targets in a physiologically relevant context. Phenotypic screening, which involves identifying a compound's effect on cellular behavior without a priori knowledge of the target, is a powerful, unbiased strategy.[1][2][3]

Initial Phenotypic Screening

The first step is to screen this compound against a diverse panel of human cell lines (e.g., the NCI-60 panel) to identify a potent and selective phenotypic response.

Experimental Protocol: High-Throughput Cell Viability Screen

-

Cell Plating: Seed various human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-